Pyrazine, phenyl-, 4-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazine, phenyl-, 4-oxide: is a heterocyclic aromatic organic compound It is characterized by a pyrazine ring substituted with a phenyl group and an oxygen atom at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Oxidative Cyclization: One common method involves the oxidative cyclization of 1,2-diaminobenzene with diphenylamines.
Reductive Cyclization: Another approach is the reductive cyclization of diphenylamines, which can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Pd-Catalyzed N-Arylation: This method involves the palladium-catalyzed N-arylation of pyrazine derivatives with aryl halides.
Industrial Production Methods: Industrial production of pyrazine, phenyl-, 4-oxide often involves large-scale oxidative cyclization processes. These methods are optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Pyrazine, phenyl-, 4-oxide can undergo further oxidation reactions to form various oxidized derivatives.
Substitution: It can participate in substitution reactions, where the phenyl group or the oxygen atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for N-arylation reactions.
Major Products Formed:
Oxidized Derivatives: Various oxidized forms of this compound.
Amines: Reduced forms of the compound.
Substituted Derivatives: Compounds with different functional groups replacing the phenyl group or oxygen atom.
Wissenschaftliche Forschungsanwendungen
Chemistry: Pyrazine, phenyl-, 4-oxide is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is studied for its potential antimicrobial and antiviral properties. It has shown promise in inhibiting the growth of various bacterial and viral strains .
Medicine: this compound is being investigated for its potential therapeutic applications, including its use as an anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes .
Wirkmechanismus
The mechanism of action of pyrazine, phenyl-, 4-oxide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Pyrazine: A simpler analog without the phenyl group and oxygen atom.
Pyridine: An analog with only one nitrogen atom in the ring.
Pyrimidine: An analog with the second nitrogen atom in position 3.
Pyridazine: An analog with the second nitrogen atom in position 2.
Uniqueness: Pyrazine, phenyl-, 4-oxide is unique due to the presence of both a phenyl group and an oxygen atom at the 4-position. This structural feature imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
58861-94-2 |
---|---|
Molekularformel |
C10H8N2O |
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
1-oxido-3-phenylpyrazin-1-ium |
InChI |
InChI=1S/C10H8N2O/c13-12-7-6-11-10(8-12)9-4-2-1-3-5-9/h1-8H |
InChI-Schlüssel |
UTXGEXLIYSRSOP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC=C[N+](=C2)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.